molecular formula C18H26O4 B1325872 Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate CAS No. 898751-10-5

Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate

Cat. No.: B1325872
CAS No.: 898751-10-5
M. Wt: 306.4 g/mol
InChI Key: ZKRSPCNGQCSLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate is a synthetic organic ester featuring a heptanoate backbone with a ketone group at the seventh carbon and a substituted phenyl ring at the same position. The phenyl ring is modified with 3,5-dimethyl and 4-methoxy groups, which confer unique steric, electronic, and lipophilic properties. Below, we compare its structural, chemical, and biological attributes with analogous compounds.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate typically involves:

  • Formation of the heptanoate backbone with a ketone at the 7-position.
  • Introduction of the substituted phenyl group at the 7-position.
  • Esterification to form the ethyl ester.

The key synthetic challenge is the selective formation of the carbon–carbon bond between the heptanoate chain and the substituted aromatic ring, while maintaining the ketone functionality.

Esterification of 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic Acid

A common preparative step is the esterification of the corresponding 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid with ethanol under acidic conditions:

  • Reagents: Ethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Conditions: Reflux to ensure complete conversion
  • Outcome: Formation of the ethyl ester with high yield and purity

This method is widely used in both laboratory and industrial settings due to its simplicity and efficiency.

Carbon–Carbon Bond Formation via Michael Addition or Enolate Chemistry

The attachment of the 3,5-dimethyl-4-methoxyphenyl group to the heptanoate chain is often achieved through carbon–carbon bond-forming reactions such as Michael addition or enolate alkylation:

  • Michael Addition:

    • Enolates or azaenolates derived from esters or ketones react with α,β-unsaturated carbonyl compounds to form the desired adducts with high stereoselectivity.
    • Lithium diisopropylamide (LDA) is commonly used to generate enolates at low temperatures (-78 °C) in solvents like tetrahydrofuran (THF).
    • The reaction is quenched with ammonium chloride solution, followed by extraction and purification.
  • Enolate Alkylation:

    • The ketone or ester enolate is alkylated with an aryl halide or equivalent electrophile bearing the 3,5-dimethyl-4-methoxyphenyl group.
    • This step requires careful control of reaction conditions to avoid side reactions and maintain the ketone functionality.

These methods provide high regio- and stereoselectivity, essential for the synthesis of the target compound.

Activation and Coupling Using Carbodiimide Chemistry

In some synthetic routes, the esterification or coupling steps involve activation of carboxylic acid intermediates using carbodiimide reagents:

  • Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (HOBt)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Process:
    • The carboxylic acid is activated by EDCI/HOBt to form an active ester intermediate.
    • This intermediate then reacts with ethanol or an amine to form the ester or amide, respectively.
  • Advantages: Mild conditions, high yields, and minimized side reactions.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Notes Yield/Selectivity
1 Esterification Ethanol, H2SO4 or p-TsOH, reflux Converts acid to ethyl ester High yield, complete conversion
2 Michael Addition / Enolate Alkylation LDA, THF, -78 °C, aryl electrophile Forms C-C bond at 7-position High regio- and stereoselectivity
3 Carbodiimide Activation EDCI, HOBt, DIPEA Activates acid for coupling Mild, efficient coupling

Research Findings and Optimization

  • Temperature Control: Low temperatures (-78 °C) during enolate formation and addition are critical to control stereochemistry and prevent side reactions.
  • Solvent Choice: THF is preferred for enolate chemistry due to its ability to stabilize reactive intermediates.
  • Catalyst Selection: Acid catalysts for esterification must be carefully chosen to avoid ketone reduction or side reactions.
  • Purification: Post-reaction purification typically involves extraction, drying, and distillation or chromatography to achieve high purity.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact with biological targets, leading to various pharmacological effects.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits moderate antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values suggesting potential for development as an antibacterial agent.
  • Anti-inflammatory Effects : Research has demonstrated that the compound can significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It could interact with receptors related to inflammatory and antimicrobial responses, enhancing its therapeutic potential.

Study on Antibacterial Properties

  • Objective : Evaluate the antibacterial efficacy of this compound.
  • Methodology : The disk diffusion method was employed against various bacterial strains.
  • Results : The compound exhibited significant zones of inhibition against Bacillus subtilis and Salmonella typhi, indicating its potential as a lead for new antibacterial agents.

Study on Anti-inflammatory Effects

  • Objective : Assess the anti-inflammatory potential using a murine model.
  • Methodology : Mice were treated with the compound prior to inducing inflammation through LPS administration.
  • Results : Treated mice showed significantly lower levels of inflammatory markers compared to controls, suggesting therapeutic applications in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Substituent Analysis

The target compound’s phenyl ring has electron-donating methyl (3,5-positions) and methoxy (4-position) groups. These substituents enhance lipophilicity and steric bulk compared to derivatives with single substituents or electron-withdrawing groups (e.g., nitro, chloro). Key structural analogs include:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Structural Features
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate 4-methoxy C₁₆H₂₂O₄ Para-methoxy; moderate lipophilicity
Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate 3,5-dimethoxy C₁₇H₂₄O₅ Enhanced resonance effects; higher polarity
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate 2,5-dichloro C₁₅H₁₈Cl₂O₃ Electron-withdrawing groups; reduced solubility
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate 3-methoxy C₁₆H₂₂O₄ Meta-substitution; altered hydrogen bonding
Target Compound 3,5-dimethyl-4-methoxy C₁₉H₂₈O₄ Steric hindrance; high lipophilicity

Electronic and Steric Effects

  • Methoxy Groups : Electron-donating via resonance (para/meta positions enhance conjugation) .
  • Chloro/Nitro Groups : Electron-withdrawing, reducing electron density on the phenyl ring and altering reactivity .

Chemical Reactivity

Reaction Pathways

  • Oxidation: The target compound’s ketone group is resistant to further oxidation, unlike derivatives with primary alcohols (e.g., Ethyl 7-(4-hydroxyphenyl)-7-oxoheptanoate) .
  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, but steric hindrance from methyl groups may slow reaction rates compared to unsubstituted analogs .
  • Hydrolysis: The ester group hydrolyzes to the carboxylic acid under acidic/basic conditions, similar to other heptanoate esters .

Pharmacological Profiles

Compound Bioactivity Mechanism of Action
Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate Anti-inflammatory, antimicrobial Inhibits COX-2; disrupts microbial membranes
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate Antitumor (apoptosis induction) Modulates caspase pathways
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate Enzyme inhibition (e.g., lipoxygenase) Competes with substrate binding
Target Compound Potential anticancer/anti-inflammatory Hypothesized synergy from methyl/methoxy groups

Structure-Activity Relationships (SAR)

  • Methoxy Position : Para-methoxy (vs. meta) enhances interaction with planar enzyme active sites .
  • Methyl Groups : Improve metabolic stability by blocking cytochrome P450-mediated oxidation .
  • Chloro Substituents : Increase cytotoxicity but reduce selectivity .

Biological Activity

Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C18H26O4C_{18}H_{26}O_{4} and a molecular weight of approximately 302.39 g/mol. The compound features a heptanoate backbone with a ketone group at the seventh position and a substituted aromatic ring containing methoxy and dimethyl groups, which enhance its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst like sulfuric acid. This reaction is performed under reflux conditions to ensure high yields and purity.

Key Synthetic Route:

  • Starting Material : 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid.
  • Reagent : Ethanol.
  • Catalyst : Sulfuric acid.
  • Conditions : Reflux until complete conversion.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, potentially offering anti-inflammatory and analgesic effects.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have shown that the compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cultured cells. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Analgesic Effects : Research indicates that this compound may provide pain relief through modulation of pain pathways, possibly by interacting with pain receptors or altering neurotransmitter levels.
  • Enzyme Interaction Studies : Interaction studies have demonstrated that this compound can inhibit specific enzymes related to metabolic disorders. For instance, it has shown promise in inhibiting cyclooxygenase (COX) activity, which is crucial for prostaglandin synthesis involved in inflammation.

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from similar compounds:

Compound NameStructureKey Features
Ethyl 7-(3,5-Dimethyl-4-hydroxyphenyl)-7-oxoheptanoateC18H26O4Hydroxy group instead of methoxy; different biological activity potential
Ethyl 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoateC17H24O4Shorter carbon chain; altered reactivity
Ethyl 7-(3,5-Dimethylphenyl)-7-oxoheptanoateC17H24O3Lacks methoxy group; different pharmacological profile

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the standard methods for synthesizing Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate, and how is purity ensured?

The compound is typically synthesized via Fischer esterification , where 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid reacts with ethanol under acidic catalysis (e.g., H₂SO₄) under reflux conditions . Purification involves distillation or recrystallization to remove unreacted acid or alcohol. Purity is validated using HPLC (>98%) and thin-layer chromatography (TLC) . For structural confirmation, ¹H/¹³C NMR and FT-IR are employed to verify ester carbonyl (~1740 cm⁻¹) and aromatic methoxy (~1250 cm⁻¹) peaks .

Q. Q2: How is the molecular structure of this compound characterized in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in aprotic solvents (e.g., ethyl acetate), and data refinement uses software like SHELXL for bond lengths (C=O: ~1.21 Å) and dihedral angles between aromatic and ester groups . High-resolution mass spectrometry (HR-MS) confirms the molecular ion ([M+H]⁺: m/z 320.1624) .

Q. Reaction Mechanisms and Byproduct Analysis

Q. Q3: What are the common side reactions during synthesis, and how are they mitigated?

Transesterification (with excess ethanol) and ketone oxidation (to carboxylic acid) are key side reactions. To minimize these:

  • Use dry ethanol and inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Limit reaction time (<12 hours) and monitor via GC-MS for intermediates like 7-oxoheptanoic acid derivatives .
    Byproducts are removed via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Q4: How does the 3,5-dimethyl substitution on the phenyl ring influence reactivity compared to simpler analogs?

The steric hindrance from dimethyl groups slows nucleophilic substitution at the methoxy group. For example, hydrolysis of the methoxy group (to hydroxyl) requires harsher conditions (e.g., BBr₃ in DCM, −78°C) compared to non-dimethyl analogs . This substitution also enhances lipophilicity (logP ~3.8 vs. ~2.9 for 4-methoxyphenyl analogs), impacting solubility in biological assays .

Q. Advanced Experimental Design

Q. Q5: How can continuous flow reactors optimize the industrial-scale synthesis of this compound?

Microfluidic flow reactors improve yield (from ~65% to >85%) by enabling precise control of:

  • Residence time (2–5 minutes vs. hours in batch).
  • Temperature gradients (50–70°C) to suppress side reactions.
    Catalyst immobilization (e.g., H-beta zeolite) reduces downstream purification steps .

Q. Q6: What spectroscopic methods are used to resolve conflicting data on tautomeric forms of the ketone group?

Conflicting reports of enol-keto tautomerism are resolved via:

  • Variable-temperature NMR : Monitoring −OH proton signals (δ 10–12 ppm) in DMSO-d₆ at 25–80°C.
  • IR spectroscopy : Detecting enol C=C stretch (~1600 cm⁻¹) vs. keto C=O (~1710 cm⁻¹) .

Q. Data Contradiction and Resolution

Q. Q7: Why do different studies report varying biological activities for structurally similar esters?

Discrepancies arise from substituent positioning (e.g., 3,5-dimethyl vs. para-methoxy) altering membrane permeability and enzyme binding . For instance:

  • Antimicrobial assays show MIC values of 8 µg/mL for 3,5-dimethyl derivatives vs. 32 µg/mL for 4-methoxy analogs due to enhanced lipophilicity .
  • Esterase hydrolysis rates vary by substituent bulk (kₐₜ: 0.12 s⁻¹ for dimethyl vs. 0.25 s⁻¹ for non-dimethyl) .

Q. Q8: How can researchers address inconsistencies in reported synthetic yields across solvent systems?

Yield variations (e.g., 60% in ethanol vs. 75% in toluene) stem from solvent polarity affecting:

  • Reaction equilibrium : Polar solvents favor ester hydrolysis (reverse reaction).
  • Intermediate solubility : Aprotic solvents stabilize carbocation intermediates.
    Dielectric constant (ε) modeling (e.g., using COSMO-RS) optimizes solvent selection .

Q. Methodological Best Practices

Q. Q9: What protocols ensure reproducibility in biological activity assays for this compound?

  • Standardize cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (5% CO₂, 37°C).
  • Use positive controls (e.g., doxorubicin for antiproliferative assays) and vehicle controls (DMSO <0.1%).
  • Validate IC₅₀ values via dose-response curves (n ≥ 3 replicates) .

Q. Q10: How should researchers handle air-sensitive intermediates during synthesis?

  • Perform reactions under Schlenk line or glovebox conditions.
  • Use degassed solvents (via freeze-pump-thaw cycles).
  • Characterize intermediates immediately via in-situ FT-IR to prevent oxidation .

Properties

IUPAC Name

ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-5-22-17(20)10-8-6-7-9-16(19)15-11-13(2)18(21-4)14(3)12-15/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRSPCNGQCSLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645534
Record name Ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-10-5
Record name Ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.